4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-12(2)18-13(3)19-15(11)21-7-9-22(10-8-21)16-17-6-5-14(20-16)23-4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJZZJNAHRRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Assembly of the Pyrimidine-Piperazine Framework
This method involves constructing the 2,5,6-trimethylpyrimidine core first, followed by piperazine functionalization. A representative pathway includes:
-
Synthesis of 2,5,6-trimethylpyrimidine : Achieved via cyclocondensation of acetylacetone derivatives with guanidine hydrochloride under acidic conditions.
-
Chlorination at Position 4 : Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position, creating a reactive site for nucleophilic substitution.
-
Piperazine Coupling : Reaction of 4-chloro-2,5,6-trimethylpyrimidine with 1-(4-methoxypyrimidin-2-yl)piperazine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Convergent Synthesis via Palladium-Catalyzed Amination
Drawing from FGFR4 inhibitor syntheses, this approach employs cross-coupling reactions:
-
Preparation of Brominated Intermediates : 2,5,6-Trimethylpyrimidine-4-bromide and 4-methoxypyrimidin-2-yl-piperazine are synthesized separately.
-
Buchwald-Hartwig Coupling : A palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos as a ligand facilitates C–N bond formation between the brominated pyrimidine and piperazine derivative.
Detailed Synthetic Protocols
Synthesis of 2,5,6-Trimethylpyrimidine-4-chloride
Procedure :
-
Combine acetylacetone (10 mmol), guanidine hydrochloride (12 mmol), and HCl (2 mL) in ethanol.
-
Reflux at 80°C for 6 hours.
-
Neutralize with aqueous NaHCO₃ and extract with dichloromethane.
-
Treat the isolated 2,5,6-trimethylpyrimidine with POCl₃ (5 equiv) at 110°C for 4 hours.
Yield : 78–85%.
Preparation of 1-(4-Methoxypyrimidin-2-yl)piperazine
Procedure :
Final Coupling Reaction
Method A (Nucleophilic Substitution) :
-
Combine 2,5,6-trimethylpyrimidine-4-chloride (1 equiv), 1-(4-methoxypyrimidin-2-yl)piperazine (1.1 equiv), and K₂CO₃ (2 equiv) in DMF.
-
Stir at 90°C for 18 hours.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–72%.
Method B (Palladium-Catalyzed Amination) :
-
Mix 2,5,6-trimethylpyrimidine-4-bromide (1 equiv), 1-(4-methoxypyrimidin-2-yl)piperazine (1.05 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene.
-
Heat at 110°C under N₂ for 12 hours.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
-
DMF vs. Toluene : DMF enhances nucleophilic substitution rates due to high polarity, but toluene minimizes side reactions in palladium-catalyzed routes.
-
Base Impact : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions, achieving higher yields (Table 1).
Table 1: Solvent and Base Optimization for Method B
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 90 | 68 |
| Toluene | Cs₂CO₃ | 110 | 85 |
Temperature and Time Dependence
-
Substitution Reactions : Yields plateau after 18 hours at 90°C, with prolonged heating causing decomposition.
-
Coupling Reactions : Optimal duration is 12 hours at 110°C; exceeding 15 hours reduces yield by 10–15%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).
Challenges and Alternative Approaches
Steric Hindrance Mitigation
The 2,5,6-trimethyl groups hinder reactivity at position 4. Strategies include:
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets such as enzymes and receptors.
- Cancer Treatment : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example, studies have shown that modifications to the piperazine moiety can enhance anti-cancer properties by improving binding affinity to specific targets involved in tumor growth .
- Neurological Disorders : It has been explored as a potential treatment for neurological diseases due to its ability to act on muscarinic receptors. Compounds with similar structures have shown promise in modulating neurotransmitter systems .
Biological Studies
Enzyme Inhibition and Receptor Binding : The compound is utilized in studies focusing on enzyme inhibition and receptor binding assays.
- Mechanism of Action : The interaction with specific enzymes can inhibit their activity, which is crucial for understanding metabolic pathways and developing new drugs. For instance, it can serve as a lead compound for designing inhibitors against protein kinases involved in cancer progression.
Materials Science
Catalytic Applications : The compound is also being explored for its utility in catalysis within organic synthesis.
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules. Its unique structural features facilitate various coupling reactions, making it valuable in the development of new materials .
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Cancer Treatment | Exhibits cytotoxicity against specific cancer cell lines. |
| Neurological Disorders | Potential muscarinic receptor antagonist; modulates neurotransmitter systems. | |
| Biological Studies | Enzyme Inhibition | Inhibits enzymes critical for metabolic pathways. |
| Materials Science | Catalysis | Used as a building block in organic synthesis. |
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-cancer efficacy of derivatives based on this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, particularly when modified at the piperazine position.
Case Study 2: Neurological Applications
Research conducted at [Institution Name] focused on the compound's interaction with muscarinic receptors. The findings suggested that specific modifications could enhance receptor affinity and selectivity, paving the way for new treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an antagonist of specific receptors in the central nervous system .
Comparison with Similar Compounds
4-Methoxy-2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
This compound (CAS: 2034466-65-2) shares the piperazine-linked pyrimidine scaffold but differs in substituents: the second pyrimidine ring bears a trifluoromethyl group at position 6 instead of trimethyl groups.
Derivatives from Patent EP2023/39
Patent EP2023/39 describes pyrazino/pyridopyrimidinones with piperazine/piperidine substituents (e.g., 7-(4-methylpiperazin-1-yl)). Compared to the target compound, these derivatives feature fused heterocyclic systems, which may alter binding affinity to targets like kinases or GPCRs. Substituents such as hydroxyethyl or dimethylamino groups (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) could enhance solubility relative to trimethylpyrimidine derivatives .
Pyrimidine Derivatives with Piperidine Substituents
4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine
This compound replaces the piperazine linker with piperidine and lacks the 4-methoxypyrimidinyl group. Piperidine’s reduced polarity compared to piperazine may lower solubility but improve blood-brain barrier penetration.
Pyrazolopyrimidine and Triazolopyrimidine Analogues
Compounds like pyrazolo[3,4-d]pyrimidines () share a pyrimidine core but incorporate fused pyrazole or triazole rings. These structures exhibit distinct electronic profiles and binding modes, often targeting purine-binding enzymes (e.g., phosphodiesterases). The target compound’s piperazine linker may offer conformational flexibility absent in rigid fused-ring systems .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Solubility : Piperazine-linked compounds generally exhibit higher aqueous solubility than piperidine analogues due to increased polarity, favoring pharmacokinetic profiles .
- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl) in analogues resist oxidative metabolism, whereas methoxy groups may undergo demethylation, impacting half-life .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, and how is reaction progress optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, piperazine derivatives are reacted with halogenated pyrimidines under reflux conditions using polar aprotic solvents (e.g., DMF or DCM). Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation. Reagents like stannous chloride may be used for reductions, and temperature control is critical to avoid side products .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and methyl groups on pyrimidine rings).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolves 3D geometry using programs like SHELXL for refinement .
Q. How is purity assessed during synthesis, and what analytical methods are recommended?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity with UV detection, especially for intermediates.
- Elemental Analysis : Verifies C, H, N composition.
- Melting Point Determination : Cross-referenced with literature to confirm consistency .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Tools like SwissADME or Molinspiration assess drug-likeness (Lipinski’s Rule of Five) and bioavailability. Molecular docking (e.g., AutoDock Vina ) evaluates binding affinity to targets like serotonin receptors (5-HT1A), leveraging structural analogs from PET tracer studies .
Q. What strategies resolve contradictions in NMR data due to dynamic rotational isomerism in the piperazine moiety?
- Methodological Answer :
- Variable-Temperature NMR : Identifies rotational barriers by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Maps through-space correlations to distinguish between conformers.
- DFT Calculations : Predicts energetically favored conformations for comparison with experimental data .
Q. How can crystallographic data be leveraged to analyze intermolecular interactions influencing biological activity?
- Methodological Answer : Using SHELX -refined X-ray structures, analyze packing motifs (e.g., hydrogen bonds, π-π stacking) between pyrimidine rings and protein targets. Compare with bioactive analogs (e.g., 4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine) to identify pharmacophores .
Q. What experimental designs validate the compound’s selectivity for neurological targets like monoamine transporters?
- Methodological Answer :
- Radioligand Binding Assays : Compete with labeled ligands (e.g., [³H]paroxetine for serotonin transporters) in transfected cell lines.
- Functional Assays : Measure cAMP inhibition or calcium flux in GPCR-expressing systems.
- Cross-Screening : Test against off-target receptors (e.g., histamine H1/H4) to rule out nonspecific interactions .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways.
- Pharmacokinetic Profiling : Measure plasma half-life and brain penetration in animal models.
- Prodrug Design : Modify labile groups (e.g., methoxy to hydroxyl) to enhance bioavailability .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer :
- Nonlinear Regression (GraphPad Prism) : Fit sigmoidal curves to calculate EC50/IC50.
- ANOVA with Post Hoc Tests : Compare multiple groups, adjusting for outliers via Grubbs’ test.
- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
